molecular formula C11H17N3 B1611654 (4-Phenylpiperazin-2-yl)methanamine CAS No. 91532-95-5

(4-Phenylpiperazin-2-yl)methanamine

Cat. No.: B1611654
CAS No.: 91532-95-5
M. Wt: 191.27 g/mol
InChI Key: MKCNTXJOEJEWRY-UHFFFAOYSA-N
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Description

(4-Phenylpiperazin-2-yl)methanamine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is characterized by a piperazine ring substituted with a phenyl group and a methanamine group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Phenylpiperazin-2-yl)methanamine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Phenyl Substitution: The phenyl group is introduced via a nucleophilic aromatic substitution reaction. This can be achieved by reacting piperazine with a phenyl halide in the presence of a base such as sodium hydride.

    Methanamine Introduction: The final step involves the introduction of the methanamine group. This can be done through reductive amination, where the piperazine derivative is reacted with formaldehyde and a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-Phenylpiperazin-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into different amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperazine ring. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride.

Major Products

The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted piperazine derivatives.

Scientific Research Applications

(4-Phenylpiperazin-2-yl)methanamine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting the central nervous system.

    Biological Studies: The compound is used in the study of receptor-ligand interactions, especially in the context of neurotransmitter receptors.

    Industrial Applications: It serves as a building block in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Phenylpiperazin-2-yl)methanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The phenylpiperazine moiety is known to bind to serotonin and dopamine receptors, influencing their activity. This binding can modulate neurotransmitter release and uptake, thereby affecting various physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methylpiperazin-1-yl)methanamine
  • (4-Phenylpiperazin-1-yl)methanone
  • (4-Methoxyphenyl)piperazine

Uniqueness

Compared to similar compounds, (4-Phenylpiperazin-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to interact with multiple neurotransmitter receptors makes it a valuable compound in medicinal chemistry.

Conclusion

This compound is a versatile compound with significant applications in medicinal chemistry, biological research, and industrial chemistry. Its unique structure and reactivity make it an important intermediate in the synthesis of various pharmaceuticals and other chemicals. Understanding its preparation methods, chemical reactions, and mechanism of action is crucial for leveraging its full potential in scientific research and industrial applications.

Properties

IUPAC Name

(4-phenylpiperazin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c12-8-10-9-14(7-6-13-10)11-4-2-1-3-5-11/h1-5,10,13H,6-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKCNTXJOEJEWRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20533188
Record name 1-(4-Phenylpiperazin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20533188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91532-95-5
Record name 1-(4-Phenylpiperazin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20533188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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